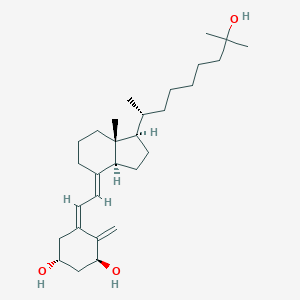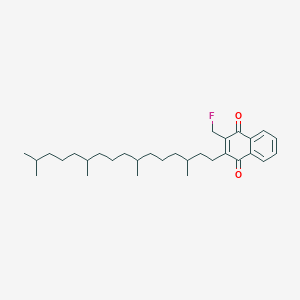
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, also known as FMN, is a fluorescent molecule that has gained significant attention in the field of biological research due to its unique properties. FMN is a non-toxic compound that emits a bright green fluorescence when excited by light of a specific wavelength. This property makes it an ideal tool for imaging biological systems, as it allows for the visualization of specific molecules and processes in living cells and tissues.
Mécanisme D'action
The mechanism of action of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione is based on its ability to absorb light energy and emit it as fluorescence. When excited by light of a specific wavelength, 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione absorbs the energy and enters into an excited state. It then emits the energy as fluorescence, which can be detected and visualized using specialized equipment. The fluorescence of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione is highly specific, allowing for the visualization of specific molecules and processes in living cells and tissues.
Biochemical and Physiological Effects
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione has been shown to have a number of biochemical and physiological effects, including the ability to interact with specific proteins and enzymes. It has been used to study the activity of enzymes involved in a wide range of biological processes, including metabolism, DNA replication, and protein synthesis. 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione has also been shown to have an effect on cellular signaling pathways, and may play a role in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione is its ability to selectively visualize specific molecules and processes in living cells and tissues. This makes it an ideal tool for studying biological systems in real time, without the need for invasive procedures or the use of toxic chemicals. However, there are also some limitations to the use of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione in scientific research. For example, the fluorescence of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione can be affected by a number of factors, including pH, temperature, and the presence of other molecules. Additionally, the synthesis of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione can be a complex and time-consuming process, requiring specialized equipment and expertise.
Orientations Futures
There are a number of potential future directions for research involving 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione. One area of interest is the development of new methods for synthesizing 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, which could lead to more efficient and cost-effective production of this important tool. Another area of interest is the development of new applications for 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, such as the use of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione in drug discovery and development. Additionally, there is ongoing research into the use of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione in the study of specific biological processes, such as protein-protein interactions and intracellular signaling pathways. As our understanding of the properties and applications of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione continues to grow, it is likely that this important tool will play an increasingly important role in scientific research.
Méthodes De Synthèse
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione can be synthesized using a variety of methods, including the condensation of 2,3-dimethyl-1,4-naphthoquinone with 3,7,11,15-tetramethylhexadecanol and subsequent fluorination of the resulting product. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure, high-quality sample of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione for use in scientific research.
Applications De Recherche Scientifique
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione has been used extensively in scientific research, particularly in the fields of biochemistry and cell biology. Its unique fluorescence properties make it an ideal tool for imaging biological systems, as it allows for the visualization of specific molecules and processes in living cells and tissues. 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione has been used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Propriétés
Numéro CAS |
122408-82-6 |
|---|---|
Nom du produit |
2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione |
Formule moléculaire |
C9H11N3O4S |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
2-(fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H47FO2/c1-22(2)11-8-12-23(3)13-9-14-24(4)15-10-16-25(5)19-20-28-29(21-32)31(34)27-18-7-6-17-26(27)30(28)33/h6-7,17-18,22-25H,8-16,19-21H2,1-5H3 |
Clé InChI |
OTJGSPMUSQGSSM-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCC1=C(C(=O)C2=CC=CC=C2C1=O)CF |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCC1=C(C(=O)C2=CC=CC=C2C1=O)CF |
Synonymes |
2-(fluoromethyl)-3-phytyl-1,4-naphthoquinone FPNQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



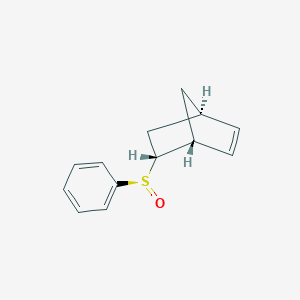
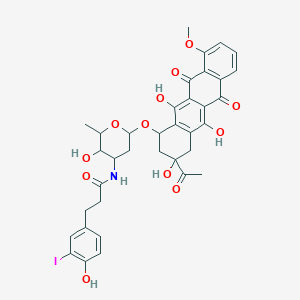

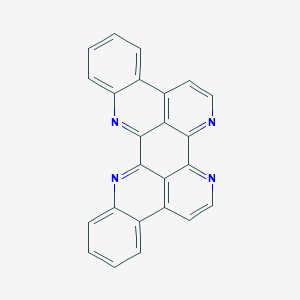
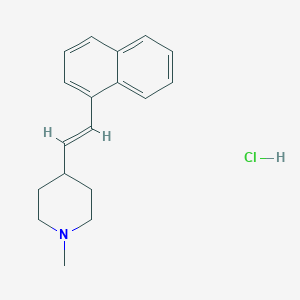
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)


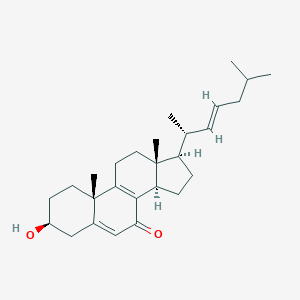

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
